Diamminesilver(1+)

Catalog No.
S614458
CAS No.
16972-61-5
M.F
AgH6N2+
M. Wt
141.93 g/mol
Availability
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Diamminesilver(1+)

CAS Number

16972-61-5

Product Name

Diamminesilver(1+)

IUPAC Name

silver;azane

Molecular Formula

AgH6N2+

Molecular Weight

141.93 g/mol

InChI

InChI=1S/Ag.2H3N/h;2*1H3/q+1;;

InChI Key

IWIFJNQIJSKDJE-UHFFFAOYSA-N

SMILES

N.N.[Ag+]

Synonyms

silver (1+), diammine-, silver diammine, silver diammine chloride, silver diammine hydroxide, silver diammine nitrate

Canonical SMILES

N.N.[Ag+]

The exact mass of the compound Diamminesilver(1+) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silver Compounds - Supplementary Records. It belongs to the ontological category of silver coordination entity in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diamminesilver(1+) is a coordination complex of silver, represented by the formula [Ag(NH3)2]+[Ag(NH_3)_2]^+. This compound features silver as the central metal ion coordinated to two ammonia molecules, which act as ligands. The complex is commonly encountered in the form of diamminesilver(1+) nitrate or diamminesilver(1+) chloride, depending on the accompanying anion. It is notable for its role in organic chemistry, particularly as a reagent in the Tollens' test for aldehydes and ketones, where it serves as an oxidizing agent that produces a characteristic silver mirror upon reaction with aldehydes .

  • Tollens' Test Reaction: In the presence of an aldehyde, diamminesilver(1+) oxidizes the aldehyde to a carboxylic acid while being reduced to elemental silver:
    2[Ag(NH3)2]++RCHO+H2O2Ag(s)+4NH3+RCOOH+2H+2[Ag(NH_3)_2]^++R-CHO+H_2O\rightarrow 2Ag(s)+4NH_3+R-COOH+2H^+
    This reaction is fundamental in differentiating aldehydes from ketones, as most ketones do not react under these conditions .
  • Precipitation Reactions: Diamminesilver(1+) can selectively precipitate halides from solution. For example:
    [Ag(NH3)2]++Cl[Ag(NH3)2]Cl[Ag(NH_3)_2]^++Cl^-\rightarrow [Ag(NH_3)_2]Cl
    This property is utilized in various analytical chemistry applications .

Diamminesilver(1+) exhibits antimicrobial properties, making it useful in medical applications. The silver ion has been shown to possess bactericidal activity against a variety of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes and interference with cellular metabolism. Additionally, silver complexes are being explored for their potential in wound healing and as antiseptics due to their ability to prevent infection .

Diamminesilver(1+) can be synthesized through several methods:

  • Direct Reaction with Ammonia: Silver nitrate reacts with aqueous ammonia to form diamminesilver(1+):
    AgNO3+2NH3[Ag(NH3)2]NO3AgNO_3+2NH_3\rightarrow [Ag(NH_3)_2]NO_3
  • Reduction of Silver Compounds: It can also be produced by reducing silver(I) oxide or other silver salts in the presence of ammonia .

Diamminesilver(1+) has several important applications:

  • Analytical Chemistry: Widely used as Tollens' reagent for detecting aldehydes.
  • Antimicrobial Agent: Employed in medical formulations for its antibacterial properties.
  • Photography: Historically used in photographic processes due to its light-sensitive properties.
  • Catalysis: Investigated for use in various catalytic reactions involving organic substrates .

Studies have explored the interactions of diamminesilver(1+) with various biological molecules and environmental factors. Research indicates that the stability and reactivity of this complex can be influenced by pH, temperature, and the presence of other ions or ligands. For instance, its reactivity with thiols and phosphines has been documented, which can affect its antimicrobial efficacy and stability in formulations .

Diamminesilver(1+) shares similarities with several other coordination complexes. Here are some notable comparisons:

Compound NameFormulaUnique Features
Diamminesilver(1+)[Ag(NH3)2]+[Ag(NH_3)_2]^+Used primarily as Tollens' reagent; strong oxidizing agent
Silver(I) chlorideAgClAgClInsoluble salt; used in photography and as an antiseptic
Silver(I) oxideAg2OAg_2OPrecipitate formed during synthesis; basic properties
Silver(I) thiocyanateAgSCNAgSCNSoluble; used in analytical chemistry
Silver(I) nitrateAgNO3AgNO_3Common precursor for many silver compounds

Diamminesilver(1+) is unique due to its dual coordination with ammonia ligands, which enhances its solubility and reactivity compared to other silver salts. Its specific application as a reagent for distinguishing aldehydes from ketones further sets it apart from similar compounds .

General Coordination Features

The diamminesilver(1+) cation typically exhibits a linear coordination geometry, where two ammonia ligands are coordinated to the central silver(I) ion in a trans arrangement. This linear arrangement is consistent with the d¹⁰ electronic configuration of silver(I), which favors a coordination number of 2 in many of its complexes. The formation of this complex occurs readily when ammonia is added to solutions containing silver ions, as described by the equilibrium:

[Ag(H₂O)ₓ]⁺ + 2NH₃ ⇌ [Ag(NH₃)₂]⁺ + xH₂O

Structural Parameters from Crystallographic Studies

Crystallographic studies have provided detailed information about the structural parameters of the [Ag(NH₃)₂]⁺ complex in various salt forms. In crystalline compounds, the Ag-N bond lengths typically range from 2.110 to 2.160 Å, indicating a relatively strong coordination between silver and ammonia. Table 1 summarizes key structural parameters observed in different diamminesilver(1+) complexes.

Table 1: Structural Parameters of Selected Diamminesilver(1+) Complexes

ComplexAg-N Distances (Å)N-Ag-N Angle (°)Reference
[Ag(NH₃)₂]⁺ in [Ag(NH₃)₃]₂[Ag(NH₃)₂]₂[SnF₆]F₂2.1160(16), 2.1183(16)170.93(7)
[Ag(NH₃)₂]⁺ in [Ag(NH₃)₂]MnO₄ (LT-1)2.100-2.150-
[Ag(NH₃)₂]⁺ in [Ag(NH₃)₂]MnO₄ (HT-1)2.112-2.113-

The nearly linear arrangement with N-Ag-N angles close to 180° is characteristic of diamminesilver(1+) complexes, though deviations from perfect linearity are observed in various crystal structures.

Ammoniacal Silver Precursor Optimization Strategies

The synthesis of diamminesilver(1+) derivatives primarily relies on the reaction between silver nitrate (AgNO₃) and aqueous ammonia (NH₃). The equilibrium governing this process is expressed as:

$$
\text{AgNO}3 + 2\text{NH}3 \rightleftharpoons [\text{Ag}(\text{NH}3)2]^+ + \text{NO}_3^-
$$

Key parameters influencing yield and purity include:

  • Ammonia concentration: Excess ammonia shifts equilibrium toward complex formation, but supra-stoichiometric ratios (>2:1 NH₃:Ag⁺) risk colloidal silver oxide precipitation .
  • Temperature: Reactions conducted below 10°C favor the hydrated form [Ag(NH₃)₂]⁺·H₂O, while anhydrous complexes dominate above 25°C [3].
  • Ionic strength: High nitrate concentrations (≥0.5 M) suppress solubility, necessitating dilution or counterion exchange [2].

Table 1: Precursor Optimization Conditions

ParameterOptimal RangeEffect on Yield
NH₃:Ag⁺ Molar Ratio2.2:1 – 2.5:1Maximizes [Ag(NH₃)₂]⁺ (≥95%)
Temperature5–15°CPrevents Ag₂O formation
AgNO₃ Concentration0.1–0.3 MBalances solubility and reaction kinetics

Studies demonstrate that incremental ammonia addition under nitrogen atmospheres minimizes oxidative decomposition, achieving yields exceeding 92% [3].

Solvent-Mediated Crystallization Techniques

Crystallization of diamminesilver(1+) salts is highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) yield needle-like crystals, whereas aqueous ethanol mixtures produce cubic morphologies [2]. The monoclinic crystal system (space group P2₁/c) observed in [Ag(NH₃)₂]OAc features linear [Ag(NH₃)₂]⁺ cations with Ag–N bond lengths of 2.06 Å and N–Ag–N angles of 178.9°, confirming near-linear geometry [2].

Table 2: Solvent Effects on Crystallization

Solvent SystemCrystal HabitLattice Parameters (Å)
Anhydrous NH₃Needlesa=8.0205, b=12.4161, c=6.0938
H₂O:EtOH (1:1)Cubesa=7.892, b=12.301, c=6.214
DMFPrismsa=8.112, b=12.558, c=5.997

Slow evaporation at 4°C promotes single-crystal growth, while rapid cooling induces polycrystalline aggregates. Seeding with pre-formed [Ag(NH₃)₂]⁺ nuclei reduces induction times by 40–60% [3].

Phase-Controlled Polymorph Generation Mechanisms

Diamminesilver(1+) exhibits polymorphism contingent on synthetic conditions:

  • Hydrated Phase ([Ag(NH₃)₂]⁺·H₂O): Forms at high relative humidity (>75%) with interlamellar water spacing of 3.8 Å .
  • Anhydrous Phase: Stabilized by hydrophobic solvents (e.g., toluene) or vacuum drying, exhibiting enhanced thermal stability up to 185°C [2].
  • Metastable γ-Phase: Generated via flash freezing (–196°C) in liquid nitrogen, reverting to α-phase above –50°C [3].

Table 3: Polymorph Characterization

PolymorphSynthesis MethodXRD 2θ Peaks (Cu Kα)
α-phaseSlow evaporation (25°C)14.2°, 28.7°, 32.4°
β-phaseSolvothermal (120°C)13.9°, 27.8°, 31.9°
γ-phaseCryogenic quenching15.1°, 29.3°, 33.1°

Doping with transition metals (e.g., 2% Ni²⁺) alters unit cell dimensions by up to 1.2%, enabling tailored lattice matching for catalytic applications [4].

Quasi-Intramolecular Redox Reactions With Oxoanions

Diamminesilver(1+) complexes exhibit remarkable redox behavior when interacting with oxoanions, particularly in solid-phase quasi-intramolecular reactions. The most extensively studied system involves the interaction between diamminesilver(1+) and permanganate anions, which represents a paradigm for understanding electron transfer mechanisms in confined environments [1].

The formation of diamminesilver(1+) permanganate complexes provides unique opportunities for studying quasi-intramolecular redox processes. In these systems, hydrogen bonds between the permanganate ions and the ammonia hydrogen atoms create intimate contact between the oxidizing and reducing components, facilitating electron transfer even at relatively low temperatures [1] [2]. The crystal structure of these complexes shows that permanganate anions coordinate directly to silver cations while maintaining hydrogen bonding interactions with the ammonia ligands.

Under thermal conditions, these hydrogen bonds serve as reaction centers that enable a solid-phase quasi-intramolecular redox reaction between the diamminesilver(1+) cation and the permanganate anion. The reaction proceeds at approximately 353 K, significantly lower than the temperature required for conventional ammonia ligand dissociation (473 K) [1]. This low-temperature reactivity is attributed to the pre-organization of reactants through hydrogen bonding, which reduces the activation energy for electron transfer.

The mechanism involves the oxidation of coordinated ammonia by the permanganate anion, resulting in the formation of metallic silver, amorphous manganese oxides, and gaseous products including water, nitrogen, and nitrogen oxides [1]. The reaction stoichiometry indicates that only a portion of the ammonia undergoes complete oxidation, with the remainder participating in the reduction of silver(I) to metallic silver.

Experimental studies using thermogravimetric analysis and mass spectrometry have revealed that the mass loss during decomposition corresponds to the release of two ammonia molecules and one oxygen molecule, with a theoretical mass loss of 26.8% [1]. The exothermic nature of the reaction (ΔH ≈ -150 kJ/mol) provides additional evidence for the quasi-intramolecular electron transfer process.

The interaction with other oxoanions follows similar patterns but with different kinetics and thermodynamic parameters. Perchlorate anions, for example, form analogous complexes with diamminesilver(1+), but the redox reaction occurs at higher temperatures due to the lower oxidizing power of perchlorate compared to permanganate [3]. The activation energy for these reactions varies from 45-50 kJ/mol for permanganate systems to 65-75 kJ/mol for perchlorate systems.

OxoanionReaction Temperature (K)Activation Energy (kJ/mol)Primary Products
MnO₄⁻353-39845-50Ag(0) + MnO₂ + NH₃ [1]
ClO₄⁻398-42365-75Ag(0) + ClO₂ + NH₃ [3]
NO₃⁻373-39855-65Ag(0) + NO₂ + NH₃ [4]
SO₄²⁻423-47385-95Ag(0) + SO₂ + NH₃ [4]

Surface-Mediated Decomposition Pathways on Carbon Substrates

The interaction of diamminesilver(1+) complexes with carbon surfaces represents a fundamentally different electron transfer mechanism compared to homogeneous solution reactions. Carbon substrates provide unique environments for the adsorption and subsequent decomposition of diamminesilver(1+) complexes, leading to the formation of metallic silver deposits with controlled morphology and distribution [5].

The adsorption process occurs preferentially on edge carbon sites, which are part of the active surface area of carbonaceous materials. These sites possess enhanced electron density and reactivity compared to basal plane carbon atoms, making them ideal anchoring points for diamminesilver(1+) complexes [5]. The adsorption follows a Langmuir-type isotherm, with maximum adsorption capacities ranging from 0.05 to 0.15 meq/g depending on the carbon surface area and degree of activation.

Once adsorbed, the diamminesilver(1+) complexes undergo decomposition through a surface-mediated electron transfer mechanism. The carbon surface acts as an electron donor, facilitating the reduction of silver(I) to metallic silver while consuming part of the coordinated ammonia [5]. This process is fundamentally different from homogeneous thermal decomposition, as it occurs at much lower temperatures (298-373 K) and involves direct interaction with the carbon surface.

The decomposition mechanism involves several sequential steps:

  • Initial Adsorption: Diamminesilver(1+) complexes bind to edge carbon sites through electrostatic interactions and possible coordination bonds.

  • Electron Transfer: The carbon surface donates electrons to the silver center, initiating the reduction process.

  • Ligand Reorganization: Ammonia ligands undergo partial oxidation, forming ammonium ions and nitrogen-containing surface species.

  • Silver Nucleation: Reduced silver atoms aggregate to form small nuclei on the carbon surface.

  • Particle Growth: Silver nuclei grow through migration and coalescence, forming larger metallic aggregates.

The kinetics of surface-mediated decomposition are influenced by several factors, including the carbon surface area, the degree of surface activation, and the concentration of diamminesilver(1+) in solution. The rate constant for the decomposition process typically ranges from 10⁻⁴ to 10⁻³ s⁻¹ at room temperature, with activation energies of 25-30 kJ/mol [5].

X-ray diffraction studies of the decomposition products reveal that the formed silver particles have an average size of approximately 20 nm, consistent with the aggregation of multiple silver atoms on individual carbon sites [5]. The particle size distribution is relatively narrow, indicating a uniform nucleation and growth process.

The surface-mediated decomposition also produces characteristic changes in the carbon substrate. Infrared spectroscopy shows the formation of new surface functional groups, including carbonyl and carboxyl groups, suggesting partial oxidation of the carbon surface during the electron transfer process [5]. These surface modifications can significantly affect the electronic properties of the carbon material.

Carbon TypeSurface Area (m²/g)Adsorption Capacity (meq/g)Decomposition Rate (s⁻¹)
Activated carbon800-12000.10-0.15~10⁻⁴ [5]
Graphite5-150.01-0.03~10⁻⁵ [5]
Carbon nanotubes200-4000.05-0.08~10⁻³ [5]
Carbon black50-1500.02-0.05~10⁻⁴ [5]

Photochemical Reduction Dynamics in Aqueous Media

The photochemical reduction of diamminesilver(1+) complexes in aqueous media represents one of the most efficient and controllable methods for generating metallic silver nanoparticles. This process involves the direct or sensitized absorption of light energy to drive the reduction reaction, offering precise control over particle size, morphology, and distribution [6] [7] [8].

Direct photochemical reduction occurs when diamminesilver(1+) complexes absorb ultraviolet or visible light, leading to electronic excitation and subsequent electron transfer processes. The absorption spectrum of diamminesilver(1+) in aqueous solution shows characteristic bands at 280 nm and 320 nm, corresponding to ligand-to-metal charge transfer transitions [7]. Upon photoexcitation, these transitions can lead to the formation of reactive intermediates that facilitate the reduction process.

The most effective photochemical reduction systems utilize photosensitizers that can absorb visible light and transfer energy or electrons to the diamminesilver(1+) complexes. Coumarin-based dyes, particularly coumarin 440, have shown exceptional efficiency in promoting the photoreduction of silver ions [6]. The mechanism involves two-photon absorption by the dye, followed by electron transfer from the excited dye to the silver complex.

The photoreduction process can be described by the following reaction sequence:

  • Photosensitizer Excitation: Dye + hν → Dye*
  • Electron Transfer: Dye* + [Ag(NH₃)₂]⁺ → Dye⁺ + [Ag(NH₃)₂]⁰
  • Ligand Dissociation: [Ag(NH₃)₂]⁰ → Ag⁰ + 2NH₃
  • Nucleation and Growth: nAg⁰ → (Ag)ₙ

The efficiency of photochemical reduction depends on several factors, including the wavelength and intensity of irradiation, the concentration of photosensitizer, and the pH of the solution. Optimal conditions typically involve visible light irradiation (400-500 nm) with photosensitizer concentrations of 0.01-0.1 wt% [6].

Studies using visible light irradiation of silver citrate-ammonia solutions have demonstrated the formation of hexagonal silver nanoparticles with controlled morphology [7]. The process requires specific concentration ratios of silver citrate and ammonia, with optimal conditions occurring when the [NH₃]/[SC] ratio is approximately 16. Under these conditions, the photoreduction proceeds through the formation of aggregates composed of diammine silver complexes and citrate ions, which facilitate the reduction process.

The quantum yield for photochemical reduction varies significantly depending on the experimental conditions. For coumarin 440-sensitized systems, quantum yields of 0.8-0.9 have been reported, indicating highly efficient photon utilization [6]. In contrast, direct photolysis systems typically exhibit quantum yields of 0.1-0.3, reflecting the lower efficiency of direct electronic excitation.

The kinetics of photochemical reduction follow pseudo-first-order kinetics with respect to diamminesilver(1+) concentration, with rate constants ranging from 10⁻² to 10⁻¹ s⁻¹ depending on the light intensity and photosensitizer concentration [6]. The activation energy for the photochemical process is typically much lower (15-20 kJ/mol) than thermal reduction, reflecting the additional energy input from photon absorption.

Environmental factors significantly influence the photochemical reduction process. The presence of dissolved oxygen can compete with diamminesilver(1+) for excited state electrons, reducing the overall efficiency of the reduction process [8]. However, studies have shown that the dissolved oxygen concentration does not significantly affect the reduction rate when appropriate photosensitizers are used.

The role of natural organic matter (NOM) in photochemical reduction has been extensively studied, particularly in the context of environmental silver nanoparticle formation [8]. NOM can act as both a photosensitizer and a stabilizing agent, facilitating the reduction of silver ions under simulated sunlight conditions. The mechanism involves the formation of reactive intermediates, including triplet states of NOM and organic radicals, which can transfer electrons to diamminesilver(1+) complexes.

Irradiation ConditionWavelength (nm)Quantum YieldRate Constant (s⁻¹)Activation Energy (kJ/mol)
UV light (254 nm)2540.3-0.4~10⁻¹15-20 [9]
Visible + coumarin 4408000.8-0.9~10⁻²15-20 [6]
Sunlight + NOM300-8000.1-0.2~10⁻³20-25 [8]
Halogen lamp400-8000.4-0.6~10⁻²18-22 [9]

Related CAS

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Other CAS

16972-61-5

Wikipedia

Diamminesilver(1+)

Dates

Last modified: 02-18-2024

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